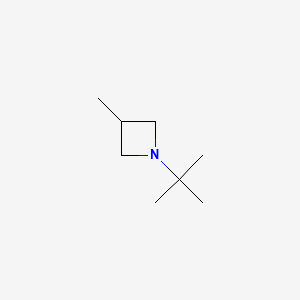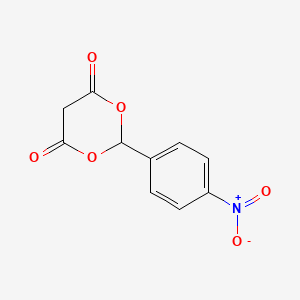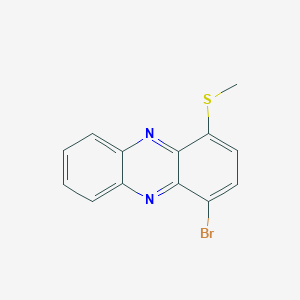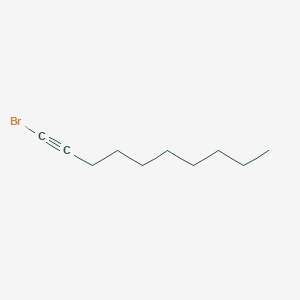
5-Methyl-1H-1,2-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-1,2-benzodiazepine: is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of various neurological disorders. The core structure of benzodiazepines consists of a fusion between a benzene ring and a diazepine ring, which imparts unique chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring . Another method involves the use of β-diketones or β-ketoesters as substrates, which react with o-phenylenediamine to form the desired benzodiazepine derivative .
Industrial Production Methods: Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones has been reported, which involves a series of reactions including acylation and cyclization . This method allows for the large-scale production of benzodiazepines with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives
Scientific Research Applications
Chemistry: 5-Methyl-1H-1,2-benzodiazepine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various fused ring systems, such as triazolo- and oxazino-benzodiazepines .
Biology: In biological research, this compound is used to study the interactions of benzodiazepines with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors .
Medicine: Benzodiazepines, including this compound, are widely used in the treatment of anxiety, insomnia, seizures, and muscle spasms due to their sedative, anxiolytic, and anticonvulsant properties .
Industry: The compound is also employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
5-Methyl-1H-1,2-benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The compound binds to specific benzodiazepine receptors on the GABA-A receptor complex, acting as a positive allosteric modulator .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness: 5-Methyl-1H-1,2-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the methyl group at the 5-position can affect the compound’s binding affinity to the GABA-A receptor and its metabolic stability .
Properties
CAS No. |
54507-50-5 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
InChI Key |
ZHEUPBPDBFSRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)


![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)





![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)

